3-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H15ClN2O3S and its molecular weight is 398.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Thieno[3,2-d]pyrimidine derivatives are synthesized through various chemical reactions, showcasing the flexibility and adaptability of this core structure for modifications and functionalization. For instance, substituted thienopyrimidines have been synthesized through the treatment of intermediates with different reagents, indicating the versatility of the thieno[3,2-d]pyrimidine scaffold in organic synthesis (More et al., 2013). These methodologies enable the introduction of various functional groups, enhancing the compound's potential applications in diverse scientific fields.
Antibacterial and Antimicrobial Activities
Several thieno[3,2-d]pyrimidine derivatives exhibit antibacterial and antimicrobial properties, making them of interest for developing new therapeutic agents. Research has shown that modifications to the thieno[3,2-d]pyrimidine structure can lead to compounds with significant antibacterial activities (Cieplik et al., 2008). The structure-activity relationship (SAR) studies suggest that the nature of substituents attached to the thienopyrimidine core significantly influences their biological activities.
Anticancer Activities
The exploration of thieno[3,2-d]pyrimidine derivatives in cancer research has highlighted their potential as anticancer agents. Some derivatives have been evaluated for their in vitro anticancer activities against various human tumor cell lines, revealing promising efficacy (Tiwari et al., 2016). This suggests that thieno[3,2-d]pyrimidine derivatives could serve as lead compounds for the development of new cancer therapies.
Analgesic Properties
In addition to their antimicrobial and anticancer properties, certain thieno[3,2-d]pyrimidine derivatives have been investigated for their potential analgesic effects. Studies have identified compounds within this class that exhibit significant analgesic activities, potentially offering new pathways for pain management research (Khalifa et al., 2019).
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-26-16-8-2-13(3-9-16)12-22-17-10-11-27-18(17)19(24)23(20(22)25)15-6-4-14(21)5-7-15/h2-11,17-18H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWUJUHDASPDLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.